molecular formula C17H13FN4O3 B2786982 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 1795440-89-9

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide

Cat. No. B2786982
CAS RN: 1795440-89-9
M. Wt: 340.314
InChI Key: IPGYWUZCSABTIA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide, also known as BFT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. BFT is a triazolidine derivative that has been synthesized using a specific method, and it has been shown to have unique biochemical and physiological effects.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer drug. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has also been shown to have antioxidant and neuroprotective effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is its relatively simple synthesis method, which allows for easy production in a laboratory setting. This compound also has unique biochemical and physiological effects, which make it a promising candidate for further research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide. One area of interest is the development of this compound as an anticancer agent, with further studies needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is the exploration of this compound's anti-inflammatory and neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, this compound is a novel compound with unique biochemical and physiological effects that has potential applications in various fields of scientific research. The synthesis method of this compound is relatively simple, and its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and inflammation. While there are limitations to the use of this compound in certain experiments, its promising properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide involves the reaction of 1,3-benzodioxole with 4-fluorobenzaldehyde to form an intermediate compound, which is then reacted with triazole and acetic anhydride to form the final product. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting with ease. The yield of this compound can be optimized by adjusting the reaction conditions, such as temperature and reaction time.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-12-4-2-11(3-5-12)15-16(21-22-20-15)17(23)19-8-10-1-6-13-14(7-10)25-9-24-13/h1-7,15-16,20-22H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCATKPLQSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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